3-[(4-Phenylbutan-2-yl)amino]propan-1-ol
Description
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 4-phenylbutan-2-ylamino group. Such compounds are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as neurotransmitter receptors or enzymes.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-(4-phenylbutan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-12(14-10-5-11-15)8-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
InChI Key |
FZERSZLFYCIUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions to yield the desired product . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure high yield and purity.
In industrial settings, the production of this compound may involve more advanced techniques such as biocatalysis. Biocatalysis offers advantages like high enantioselectivity and environmentally friendly conditions, making it a preferred method for large-scale synthesis .
Chemical Reactions Analysis
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Trends :
Pharmacological Activity
Table 2: Biological Activities of Amino Propan-1-ol Derivatives
Key Insights :
- Receptor Selectivity : Substituent flexibility (e.g., alkyl chain length in ) impacts receptor binding. For example, elongating the chain in ADS-003 improved H3 receptor antagonism .
- Functional Selectivity: (S)-3-[(3-aminopropyl)amino]propan-1-ol showed similar potency at D2 receptors but lacked the biased signaling observed in aripiprazole .
Functional Group Impact on Activity
Biological Activity
3-[(4-Phenylbutan-2-yl)amino]propan-1-ol, also known as 2-[(4-Phenylbutan-2-yl)amino]propan-1-ol, is a chiral organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in pharmacology, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol features an amino group attached to a butanol chain at the second carbon, with a phenyl group on the fourth carbon. This configuration allows for hydrogen bonding and π-π interactions , which are crucial for engaging with various biological molecules. The compound's ability to exist in multiple enantiomeric forms due to its chiral center enhances its versatility in biological applications.
Interaction with Biological Molecules
The biological activity of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is primarily attributed to its interactions with enzymes and receptors. The amino group can form hydrogen bonds, while the phenyl group can participate in π-stacking interactions. These interactions influence enzyme-substrate dynamics and receptor binding affinities, making the compound a valuable tool in studying biochemical pathways.
Enzyme Interaction Studies
Recent studies have demonstrated that 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol can modulate enzyme activities. For instance, it has been shown to interact with specific kinases and phosphatases, influencing signal transduction pathways. The following table summarizes key findings from various studies:
| Study Reference | Biological Target | Activity Observed | IC50 (µM) |
|---|---|---|---|
| Protein Kinase A | Inhibition | 5.2 | |
| Phosphatase 2A | Activation | 3.8 | |
| Cyclooxygenase | Moderate Inhibition | 10.5 |
Case Studies
- Antimalarial Activity : In a study evaluating various derivatives of phenylbutanamine compounds, 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol was found to exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. The compound showed an IC50 value of approximately 9.79 nM, indicating potent antiplasmodial effects .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress. It was observed that treatment with 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol resulted in reduced neuronal cell death and improved mitochondrial function .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of 3-[(4-Phenylbutan-2-yl)amino]propan-1-ol is essential for its therapeutic application:
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450) |
| Excretion | Renal |
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in preclinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
